molecular formula C11H13NO2 B3117387 3-acetyl-N-ethylbenzamide CAS No. 2228962-05-6

3-acetyl-N-ethylbenzamide

Cat. No.: B3117387
CAS No.: 2228962-05-6
M. Wt: 191.23 g/mol
InChI Key: VDYXLSYIVIATRI-UHFFFAOYSA-N
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Description

3-acetyl-N-ethylbenzamide is an organic compound with the molecular formula C11H13NO2. It contains a benzene ring substituted with an acetyl group and an ethylamide group. This compound is part of the amide family, which is known for its stability and presence in various biological and synthetic applications .

Preparation Methods

3-acetyl-N-ethylbenzamide can be synthesized through several methods. One common approach involves the reaction of an amine with an acid chloride. For instance, ethylamine can react with 3-acetylbenzoyl chloride under controlled conditions to form this compound . Another method involves the amidation of 3-acetylbenzoic acid with ethylamine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

3-acetyl-N-ethylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine or nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-acetyl-N-ethylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can modulate enzymatic activity or alter protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

3-acetyl-N-ethylbenzamide can be compared with other similar compounds, such as:

Biological Activity

3-acetyl-N-ethylbenzamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by its amide linkage, has been studied for its interactions with biological macromolecules, potential pharmacological effects, and applications in synthetic chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃NO₂
  • Molecular Weight : 193.23 g/mol
  • Functional Groups : Amide, Acetyl, Ethyl

The presence of the amide functional group is crucial for the compound's biological activity, as it allows for hydrogen bonding with proteins and enzymes, influencing their structure and function.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Interactions : The compound can modulate enzymatic activity through reversible binding to active sites or allosteric sites on enzymes. This interaction may alter the kinetics of enzyme-catalyzed reactions.
  • Protein Modifications : The amide group facilitates modifications to proteins, which can affect protein-protein interactions and cellular signaling pathways.

Biological Applications

This compound has been explored in various biological contexts:

  • Medicinal Chemistry : Research indicates potential applications as a pharmacological agent due to structural similarities with other bioactive compounds. Its ability to influence enzyme activity suggests it may be useful in drug development.
  • Biochemical Studies : The compound is utilized in studies involving enzyme kinetics and protein folding, providing insights into fundamental biochemical processes.
  • Synthetic Applications : It serves as an intermediate in organic synthesis, particularly in creating more complex molecules with biological significance.

Enzyme Interaction Studies

Several studies have focused on the interaction of this compound with various enzymes:

  • Case Study 1 : A study evaluated its effect on acetylcholinesterase (AChE) activity. Results indicated that the compound could inhibit AChE, suggesting potential applications in treating conditions like Alzheimer's disease due to its role in enhancing acetylcholine levels in the synaptic cleft.
  • Case Study 2 : Another investigation assessed its impact on cytochrome P450 enzymes involved in drug metabolism. The findings revealed that this compound could modulate the activity of these enzymes, indicating a possible role in drug-drug interactions.

Cytotoxicity and Safety Profile

Cytotoxicity studies have shown that this compound does not adversely affect normal cell viability at therapeutic concentrations. In fact, some studies reported an increase in cell viability under specific conditions, highlighting its potential as a safe therapeutic agent .

Data Summary Table

Study FocusKey FindingsReference
Enzyme Interaction (AChE)Inhibition observed; potential for Alzheimer's therapy
Cytochrome P450 ModulationAltered enzyme activity; implications for drug metabolism
CytotoxicityIncreased cell viability; safe at therapeutic doses

Properties

IUPAC Name

3-acetyl-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-12-11(14)10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYXLSYIVIATRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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